5-Chloro-6-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
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Overview
Description
5-Chloro-6-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, methyl, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various scientific research applications due to its potential utility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Boronic Acid Derivatization: Starting from 5-chloro-6-methylpyridin-2-ol, the compound can be reacted with boronic acid derivatives under suitable conditions to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group.
Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines and halides, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: The compound's utility in material science and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-Chloro-6-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different substitution pattern.
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Different position of chlorine substitution.
Uniqueness: The uniqueness of 5-Chloro-6-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-7-9(14)6-8(10(16)15-7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREBHOUOMCAIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(NC2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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